Tert-butyl 2-(4-(aminomethyl)piperidin-1-YL)acetate
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Overview
Description
Tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30458 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate typically involves the reaction of tert-butyl bromoacetate with 4-(aminomethyl)piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate
- 1-Boc-4-(aminomethyl)piperidine
- Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate is unique due to its specific structure, which combines a piperidine ring with a tert-butyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3 |
InChI Key |
BMTCUKRFMKEOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN |
Origin of Product |
United States |
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